Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Overview

Description

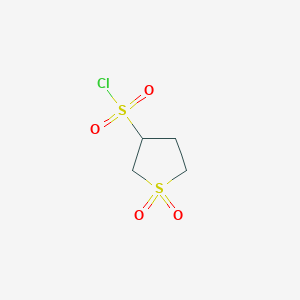

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS: 17115-47-8) is a sulfonyl chloride derivative of tetrahydrothiophene, a five-membered saturated sulfur-containing ring. Its molecular formula is C₄H₇ClO₄S₂, with a molecular weight of 218.59 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) group at the 3-position of the tetrahydrothiophene ring, which is fully oxidized (1,1-dioxide). This functional group confers high reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters .

Preparation Methods

The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in proteomics research for the modification of proteins.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

The following analysis compares Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide with structurally or functionally related sulfonyl chlorides, sulfonamides, and thiophene derivatives.

Structural and Functional Group Comparisons

Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide (CAS: 194152-05-1)

- Molecular Formula : C₅H₁₀O₃S

- Molecular Weight : 150.19 g/mol

- Key Feature : A six-membered tetrahydrothiopyran ring with a hydroxyl (-OH) group at the 4-position.

- Comparison : The larger ring size (thiopyran vs. thiophene) reduces ring strain and alters steric effects. The hydroxyl group increases polarity but reduces electrophilicity compared to the sulfonyl chloride group in the target compound. Applications may shift toward hydrogen-bonding interactions rather than sulfonylation .

Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide (CAS: 1934434-04-4)

- Molecular Formula : C₄H₇FO₄S₂

- Molecular Weight : 202.22 g/mol

- Key Feature : Fluoride replaces chloride in the sulfonyl group.

- Comparison : The fluoride substituent decreases reactivity in nucleophilic substitutions due to weaker leaving-group ability (F⁻ vs. Cl⁻). This makes the chloride derivative more suitable for synthesizing sulfonamides, while the fluoride may be used in specialized fluorination reactions .

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 21926-00-1)

- Molecular Formula: C₄H₁₀ClNO₂S

- Molecular Weight : 187.64 g/mol

- Key Feature : An amine (-NH₂) group replaces the sulfonyl chloride.

- Comparison : The amine group enables participation in condensation or amidation reactions. However, the lack of a sulfonyl chloride limits its utility in sulfonamide synthesis. The hydrochloride salt enhances stability but requires basic conditions for deprotonation .

Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide

- Molecular Formula : C₅H₉ClO₂S

- Molecular Weight : 168.64 g/mol

- Key Feature : A chloromethyl (-CH₂Cl) group at the 2-position.

- This compound may serve as an alkylating agent rather than a sulfonylation reagent .

Reactivity and Application Comparison

| Compound | Reactivity Profile | Primary Applications |

|---|---|---|

| This compound | High electrophilicity (SO₂Cl group) | Sulfonamide synthesis, polymer crosslinking |

| Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide | Moderate polarity (OH group) | Hydrogen-bond-directed assemblies, intermediates |

| Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide | Lower leaving-group ability (F⁻) | Fluorinated sulfonate esters, specialty reagents |

| 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | Nucleophilic amine reactivity | Amide formation, pharmaceutical intermediates |

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Group |

|---|---|---|---|---|---|

| This compound | 17115-47-8 | C₄H₇ClO₄S₂ | 218.59 | 95% | Sulfonyl chloride (-SO₂Cl) |

| Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide | 194152-05-1 | C₅H₁₀O₃S | 150.19 | 97% | Hydroxyl (-OH) |

| Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide | 1934434-04-4 | C₄H₇FO₄S₂ | 202.22 | N/A | Sulfonyl fluoride (-SO₂F) |

| 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | 21926-00-1 | C₄H₁₀ClNO₂S | 187.64 | N/A | Amine (-NH₂) |

Research Findings and Industrial Relevance

- Target Compound : Preferred in sulfonamide synthesis due to the high reactivity of the sulfonyl chloride group. Its five-membered ring balances reactivity and stability .

- Thiopyran Derivative : The six-membered ring and hydroxyl group make it less reactive but useful in materials science for self-assembly applications .

- Amino Derivative: Explored in medicinal chemistry for bioactive molecule synthesis, leveraging amine functionality .

Biological Activity

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of CDKs. CDKs are crucial enzymes that regulate various cellular processes, including the cell cycle and transcription. Inhibition of these kinases has been associated with therapeutic effects in cancer treatment, particularly for cancers characterized by dysregulated cell cycle progression.

This compound acts by inhibiting CDK2, CDK4, and CDK6. These kinases are pivotal in controlling the transition between different phases of the cell cycle. The overexpression or abnormal regulation of these kinases is often linked to tumorigenesis. By inhibiting their activity, this compound can potentially halt the proliferation of cancer cells.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells revealed that treatment led to reduced viability and induced apoptosis in estrogen receptor-positive breast cancer cells. The mechanism was attributed to the inhibition of CDK2 and subsequent activation of p53 pathways, which are critical for regulating cell cycle and apoptosis .

Case Study 2: Synergistic Effects with Other Agents

Another notable research effort examined the compound's effects when combined with other anticancer agents. The results indicated that this compound enhanced the efficacy of existing chemotherapeutics by further inhibiting CDK activity. This combination approach could lead to improved outcomes in resistant cancer types .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | IC50/Other Metrics |

|---|---|---|

| Antiproliferative in HeLa cells | Significant inhibition | IC50 = 226 µg/mL |

| Antiproliferative in A549 cells | Significant inhibition | IC50 = 242 µg/mL |

| Antibacterial activity | Moderate against specific pathogens | MIC = 62.5 µg/mL (E. coli) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via selective oxidation and chlorination of thietane derivatives. A key method involves oxidizing thietane with tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C, followed by chlorination using UV light and Cl₂ in CCl₄ . Yield optimization requires strict temperature control during oxidation (to prevent side reactions) and precise Cl₂ stoichiometry during chlorination. Post-reaction purification via filtration and solvent evaporation (e.g., near-dry heating) is critical to isolate the sulfonyl chloride product .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: The compound is reactive and moisture-sensitive. Storage should be in airtight containers under inert gas (e.g., N₂) at temperatures below 4°C to prevent hydrolysis. Handling requires PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation. Avoid contact with water, heat sources, or open flames, as decomposition may release toxic gases (e.g., SO₂, HCl) . Emergency protocols include immediate neutralization of spills with sodium bicarbonate and ethanol .

Q. How is the purity of this compound verified post-synthesis?

Methodological Answer: Purity is assessed using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include characteristic sulfonyl chloride peaks (¹H: δ 3.2–3.5 ppm for cyclic sulfone protons; ¹³C: δ 55–60 ppm for the sulfonyl group). Mass spectrometry (MS) can confirm molecular weight (e.g., [M+Na]⁺ ion at m/z ~220) . Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for removing unreacted starting materials or chlorination byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination at the 3-position of the thiophene ring during synthesis?

Methodological Answer: Chlorination selectivity arises from radical-mediated hydrogen atom transfer (HAT) at the 3-position, stabilized by the electron-withdrawing sulfonyl group. UV irradiation initiates Cl₂ homolysis, generating chlorine radicals that abstract hydrogen from the thiophene ring. Computational studies (DFT) suggest the 3-position has a lower activation barrier due to resonance stabilization of the resulting radical intermediate by the sulfone moiety . Competing pathways (e.g., 2-position chlorination) are suppressed by steric hindrance from the cyclic sulfone structure .

Q. How can conflicting spectral data for reaction intermediates be resolved during synthesis optimization?

Methodological Answer: Data contradictions (e.g., unexpected NMR shifts or MS fragments) often stem from byproducts like 3,3-dichloro derivatives or hydrolyzed sulfonic acids. To resolve these:

- Perform time-course monitoring via TLC or in-situ IR to detect intermediate formation.

- Use high-resolution MS (HRMS) to distinguish between isomers (e.g., 3-chloro vs. 2-chloro derivatives).

- Employ X-ray crystallography for unambiguous structural confirmation of crystalline intermediates .

Q. What strategies improve the efficiency of Diels-Alder reactions involving this compound as a dienophile?

Methodological Answer: The sulfonyl chloride group enhances dienophilicity via electron-withdrawing effects. Optimal conditions include:

- Solvent choice: Use polar aprotic solvents (e.g., DMF or THF) to stabilize the transition state.

- Catalysis: Lewis acids like TiCl₄ (0.1–1 mol%) accelerate cycloaddition by coordinating to the sulfonyl oxygen .

- Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation. Post-reaction, quenching with aqueous NaHCO₃ removes excess TiCl₄ .

Q. How can computational modeling aid in predicting reactivity patterns of derivatives like 3-aminothiophene-1,1-dioxides?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron density maps to identify nucleophilic/electrophilic sites.

- Transition-state geometries for cyclization or substitution reactions.

- Thermodynamic stability of products (e.g., ΔG calculations for DA-mediated cyclizations) . Experimental validation via kinetic studies (e.g., Arrhenius plots) is recommended to refine computational models .

Properties

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAOPMCGCFWIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378201 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-47-8 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.